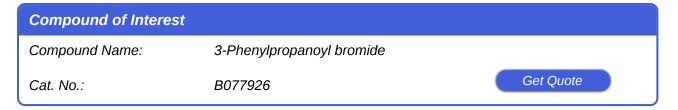


A Comparative Spectroscopic Analysis of 3-Phenylpropanoyl Bromide Derivatives and Analogs

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For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, a thorough understanding of their spectroscopic properties is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of **3-phenylpropanoyl bromide** and its close analog, **3-phenylpropanoyl** chloride, alongside related compounds. The presented data, summarized in clear, comparative tables, offers a valuable resource for compound identification and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-phenylpropanoyl chloride (as a close analog to the bromide), and other relevant compounds for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (ppm) and Multiplicity
3-Phenylpropanoyl chloride	~7.3 (m, 5H, Ar-H), 3.2 (t, 2H, -CH ₂ -COCl), 3.0 (t, 2H, Ar-CH ₂ -)
3-Phenyl-1-propanol	7.19-7.30 (m, 5H, Ar-H), 3.68 (t, 2H, -CH ₂ -OH), 2.71 (t, 2H, Ar-CH ₂ -), 1.90 (quint, 2H, -CH ₂ -CH ₂ -CH ₂ -)
1-Bromo-3-phenylpropane	7.17-7.32 (m, 5H, Ar-H), 3.40 (t, 2H, -CH ₂ -Br), 2.82 (t, 2H, Ar-CH ₂ -), 2.16 (quint, 2H, -CH ₂ -CH ₂ - CH ₂ -)

Table 2: 13C NMR Spectroscopic Data (CDCl3)

Compound	Chemical Shift (ppm)
3-Phenylpropanoyl bromide	Specific peak list not readily available in public databases.
3-Phenylpropanoyl chloride	~173 (C=O), 140 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 54 (-CH ₂ -COCI), 31 (Ar-CH ₂ -)
3-Phenyl-1-propanol	142.0 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.7 (Ar-CH), 62.2 (-CH ₂ -OH), 34.1 (Ar-CH ₂ -), 32.1 (-CH ₂ -CH ₂ -CH ₂ -)
1-Bromo-3-phenylpropane	141.1 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.1 (Ar-CH), 35.3 (Ar-CH ₂ -), 33.8 (-CH ₂ -Br), 32.9 (-CH ₂ -CH ₂ -CH ₂ -)

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)



Compound	Key Absorption Peaks (cm⁻¹)
3-Phenylpropanoyl bromide	~1800 (C=O stretch, characteristic for acyl bromides)
3-Phenylpropanoyl chloride	~1795 (C=O stretch, characteristic for acyl chlorides), 3050-3030 (Ar C-H stretch), 2950- 2850 (Aliphatic C-H stretch)
3-Phenyl-1-propanol	3330 (broad, O-H stretch), 3050-3030 (Ar C-H stretch), 2940-2860 (Aliphatic C-H stretch), 1050 (C-O stretch)
1-Bromo-3-phenylpropane	3050-3030 (Ar C-H stretch), 2940-2860 (Aliphatic C-H stretch), 695 (C-Br stretch)

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M+)	Key Fragment Ions
3-Phenylpropanoyl bromide	212/214 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	133, 105, 91[1]
3-Phenylpropanoyl chloride	168/170 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	133, 105, 104, 91[2]
3-Phenyl-1-propanol	136	118, 117, 105, 92, 91, 77
3-Phenylpropanamide	149	105, 91, 77[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 μL of the liquid sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.



 Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

• ¹H NMR Parameters:

Spectral Width: 16 ppm

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 30°

¹³C NMR Parameters:

Spectral Width: 240 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled (zgpg30)

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin translucent disk.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹



Number of Scans: 16

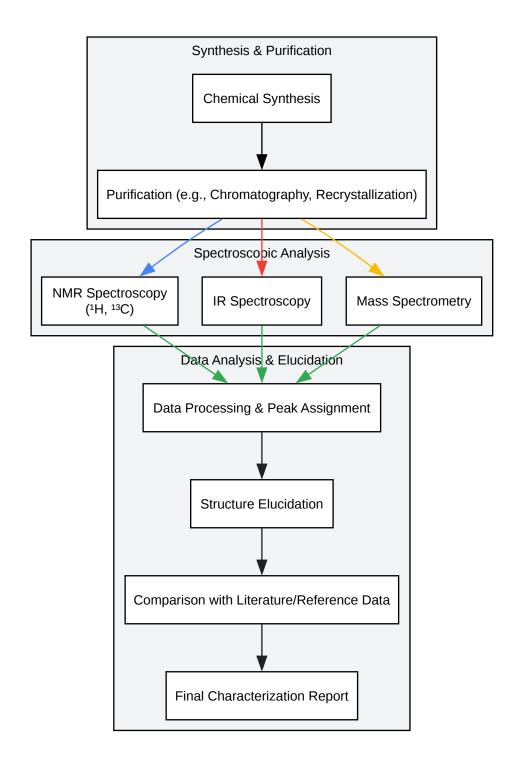
Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
- Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
- GC-MS Parameters (for volatile compounds):
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
 - Carrier Gas: Helium, flow rate 1 mL/min
 - Injector Temperature: 250°C
 - Oven Program: Initial temperature 50°C for 2 min, then ramped to 280°C at 10°C/min, hold for 5 min.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: m/z 40-500

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.





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General workflow for spectroscopic characterization.



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References

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- 2. Benzenepropanoyl chloride | C9H9ClO | CID 64801 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenylpropionyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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